5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID
Description
Properties
IUPAC Name |
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-14(10-12(11-15(19)20)13-2-1-8-22-13)17-5-3-16(4-6-17)21-7-9-23-16/h1-2,8,12H,3-7,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSPWIJGGPUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity :
- The compound exhibits promising antimicrobial properties against various pathogens, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of spirocyclic compounds often enhance antibacterial activity due to their ability to disrupt bacterial cell membranes.
- Neuropharmacological Effects :
-
Anti-inflammatory Properties :
- The incorporation of thiophene rings in the structure may enhance anti-inflammatory effects. Compounds with thiophene derivatives have been documented to inhibit pro-inflammatory cytokines, indicating a pathway for therapeutic application in inflammatory diseases.
-
Cancer Therapy :
- Preliminary studies suggest that spirocyclic compounds can induce apoptosis in cancer cells. The unique structure of this compound may provide a novel mechanism for targeting cancerous cells while minimizing effects on healthy tissues.
Case Studies
- Case Study on Antimicrobial Activity :
- Neuropharmacological Research :
- Cancer Cell Line Studies :
Mechanism of Action
The mechanism by which 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs with Heteroatom Variations
Example Compound: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Differences: Heteroatoms: The target compound has 1-oxa-4-thia-8-aza substitution, while the analog features 7-oxa-9-aza. Substituents: The analog includes a benzothiazol group and dimethylamino-phenyl, whereas the target compound has a thiophen-2-yl and pentanoic acid chain.
- The pentanoic acid chain introduces carboxylic acid functionality, which could improve solubility and enable ionic interactions in biological systems.
Bicyclic Heterocycles with Sulfur-Nitrogen Systems
Example Compound: (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Structural Differences :
- The target compound is spirocyclic, while this analog is a bicyclo[4.2.0] system.
- Both share sulfur and nitrogen atoms but differ in ring strain and conformational flexibility.
- Functional Implications: The spiro system in the target compound may offer greater metabolic stability due to reduced ring strain compared to the bicyclic system. The ethoxycarbonylamino group in the analog suggests a prodrug strategy, whereas the pentanoic acid in the target compound is directly ionizable.
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Synthetic Pathways : The target compound’s synthesis likely parallels methods used for spiro[4.5]decane derivatives, such as cyclocondensation of heteroatom-containing precursors or ring-closing metathesis .
- Reactivity : The thiophen-2-yl group may undergo electrophilic substitution reactions, enabling further functionalization, while the spiro system’s rigidity could limit conformational flexibility during binding interactions.
Biological Activity
The compound 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID belongs to a class of spirocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of spirocyclic compounds such as the one typically involves multi-step organic reactions, often starting from simpler precursors. The structure incorporates a spirocyclic framework that is crucial for its biological activity. The presence of thiophene and oxazolidine moieties contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of This compound has been explored primarily in the context of anticancer research. Below are some key findings related to its biological effects:
Antitumor Activity
Research indicates that compounds within the spirocyclic family exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown moderate to potent activity against various cancer cell lines, including:
- A549 (lung cancer) : IC50 values reported as low as 0.18 µM.
- MDA-MB-231 (breast cancer) : IC50 values around 0.08 µM.
- HeLa (cervical cancer) : Effective at concentrations below 0.20 µM.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The precise mechanisms by which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Evidence suggests that it can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cell death in cancerous cells.
- Calcium Uptake Inhibition : Similar compounds have been noted for their ability to inhibit calcium uptake in cells, which is critical for various cellular functions .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on A549 Cells : A derivative exhibited an IC50 of 0.18 µM, demonstrating significant cytotoxicity compared to standard treatments .
- Combination Therapies : When tested in combination with established chemotherapeutics, these compounds showed enhanced efficacy, suggesting potential for use in combination therapy protocols.
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11h | A549 | 0.18 | Apoptosis induction |
| 11d | MDA-MB-231 | 0.08 | Cell cycle arrest |
| 11k | HeLa | 0.14 | Calcium uptake inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the spirocyclic core via cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with thiophene-containing amines (e.g., 2-[(6-R-benzothiazol-2-ylimino)-methyl]-phenol) under reflux conditions in anhydrous solvents (e.g., acetonitrile) .
- Step 2 : Functionalization of the spirocyclic intermediate with thiophen-2-yl groups via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent polarity) must be optimized to prevent hydrolysis of sensitive intermediates .
- Step 3 : Final purification via recrystallization (e.g., methanol) or column chromatography. Characterization by melting point, elemental analysis, and spectroscopic methods (IR, UV-Vis) .
Q. How can the spirocyclic structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : - and -NMR are critical for identifying the spiro junction (distinct splitting patterns for protons near the spiro carbon) and thiophene ring protons (δ 6.8–7.5 ppm) .
- IR : Confirm the presence of carbonyl (C=O stretch at ~1700 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for structurally analogous spirocyclic compounds?
- Methodology :
- Cross-validation : Compare data across multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) .
- Solvent effects : Replicate experiments in deuterated solvents (e.g., DMSO-d) to assess hydrogen bonding’s impact on chemical shifts .
- Case study : For conflicting -NMR assignments in spirocyclic lactams, use 2D-NMR (HSQC, HMBC) to correlate carbons with adjacent protons .
Q. How do structural variations in the spirocyclic core (e.g., oxa/thia/aza substitutions) influence biological activity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replacing sulfur with oxygen in the thia moiety) and compare binding affinities to molecular targets (e.g., enzymes, receptors) via surface plasmon resonance (SPR) or fluorescence polarization assays .
- Key findings : The thiophen-2-yl group enhances π-π stacking with aromatic residues in enzyme active sites, while the oxa-thia-azaspiro moiety improves metabolic stability .
Q. What experimental approaches identify the primary molecular targets of this compound in cancer cells?
- Methodology :
- Pull-down assays : Use a biotinylated derivative to isolate binding partners from cell lysates, followed by LC-MS/MS for protein identification .
- Kinase profiling : Screen against a panel of 100+ kinases to assess inhibition (IC values). The thiophene ring may confer selectivity for tyrosine kinases .
- Transcriptomics : RNA-seq analysis of treated cells to map pathway perturbations (e.g., apoptosis, cell cycle arrest) .
Data Contradiction and Optimization Questions
Q. How should researchers address discrepancies in elemental analysis results for this compound?
- Methodology :
- Repetition : Conduct analyses in triplicate to rule out instrumentation errors.
- Alternative methods : Use combustion analysis for C/H/N/S/O quantification if traditional CHNS analyzers yield ambiguous results .
- Case example : For a reported C% deviation of >0.3%, verify purity via HPLC (≥95% purity threshold) .
Q. What reaction conditions minimize side products during the synthesis of the spirocyclic core?
- Methodology :
- Solvent optimization : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of intermediates.
- Temperature control : Maintain reflux at 80–100°C to balance reaction rate and byproduct formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization while avoiding over-oxidation of the thiophene group .
Structural and Mechanistic Questions
Q. What computational methods predict the compound’s binding mode with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to model interactions. The spirocyclic core’s rigidity may favor entropic gains upon binding .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carboxylic acid and Arg residues) .
Q. How does the thiophen-2-yl group influence the compound’s electronic properties?
- Methodology :
- DFT calculations : Compute HOMO/LUMO energies (e.g., at B3LYP/6-31G* level) to evaluate electron-rich regions. The thiophene’s sulfur atom increases electron density, enhancing reactivity in electrophilic substitutions .
- Cyclic voltammetry : Measure redox potentials to correlate with antioxidant activity (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
